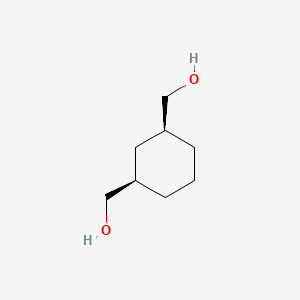

cis-1,3-Bis(hydroxymethyl)cyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

5059-76-7 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

[(1S,3R)-3-(hydroxymethyl)cyclohexyl]methanol |

InChI |

InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2/t7-,8+ |

InChI Key |

LUSFFPXRDZKBMF-OCAPTIKFSA-N |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)CO)CO |

Canonical SMILES |

C1CC(CC(C1)CO)CO |

Origin of Product |

United States |

Methodologies for the Synthesis of Cis 1,3 Bis Hydroxymethyl Cyclohexane

Retrosynthetic Analysis and Strategic Disconnections for Cycloaliphatic Diols

Retrosynthetic analysis provides a logical framework for devising synthesis plans for target molecules like cis-1,3-Bis(hydroxymethyl)cyclohexane. The primary strategy involves functional group interconversion (FGI), where the two hydroxymethyl groups are disconnected to their corresponding carboxylic acid functionalities. This leads to the precursor cis-1,3-cyclohexanedicarboxylic acid.

A subsequent disconnection involves the hydrogenation of the cyclohexane (B81311) ring, which points back to a readily available aromatic precursor, isophthalic acid. This is a powerful and common strategy because the aromatic ring provides a rigid framework to establish the 1,3-substitution pattern, which is then converted to the desired cycloaliphatic structure. The stereochemistry (cis or trans) is often determined during the hydrogenation of the aromatic ring or subsequent reduction steps. An alternative, though less common, disconnection could involve a ring-forming reaction, such as a Diels-Alder cycloaddition, to construct the cyclohexene (B86901) core, which would then require further functionalization. youtube.comnih.govcaltech.edu

Classical Organic Synthesis Pathways

Classical synthesis methods offer robust and well-documented routes to this compound, often relying on a sequence of fundamental organic reactions.

The most industrially significant and widely documented synthesis of 1,3-bis(hydroxymethyl)cyclohexane begins with isophthalic acid. This multi-step process leverages the low cost and availability of the aromatic starting material.

The typical sequence is as follows:

Esterification: Isophthalic acid is first converted to its corresponding diester, most commonly dimethyl isophthalate (B1238265) (DMI). This step is crucial because esters are generally more amenable to reduction under catalytic hydrogenation conditions than carboxylic acids.

Aromatic Ring Hydrogenation: The dimethyl isophthalate is then subjected to catalytic hydrogenation to reduce the benzene (B151609) ring to a cyclohexane ring, yielding dimethyl cyclohexane-1,3-dicarboxylate. This step typically employs heterogeneous catalysts such as palladium on carbon (Pd/C) or rhodium. nih.gov The reaction conditions, including temperature, pressure, and catalyst choice, are critical for achieving high yield and selectivity for the desired cycloaliphatic ester. nih.gov The process can produce a mixture of cis and trans isomers.

Ester Reduction: The final step is the reduction of the two ester groups of dimethyl cyclohexane-1,3-dicarboxylate to the corresponding hydroxymethyl groups. This is a high-pressure, high-temperature hydrogenation reaction, often using a copper-based catalyst (e.g., copper chromite) or a ruthenium-tin catalyst system (Ru-Sn/Al₂O₃), which shows high selectivity for converting the ester groups into alcohols. youtube.com

A patented process describes an efficient method where isophthalic acid is first hydrogenated to 1,3-cyclohexanedicarboxylic acid (CHDA) using a supported palladium catalyst, which is then subsequently reduced to 1,3-cyclohexanedimethanol (B1605047) (CHDM). nih.govacs.org

| Catalyst | Substrate | Temperature (°C) | Pressure | Key Finding | Reference |

|---|---|---|---|---|---|

| 5% Pd/C | Isophthalic Acid | 200 | Not specified | Achieved 98.2% selectivity for 1,3-Cyclohexanedicarboxylic Acid (CHDA). | nih.gov |

| 5% Ru/C | Isophthalic Acid | 220 (493 K) | Not specified | Resulted in over-hydrogenation products. Lower temperatures (180°C / 453 K) increased selectivity for CHDA. | youtube.com |

| Ru-Sn/Al₂O₃ | Cyclohexane dicarboxylic acids | Not specified | Not specified | Selectively hydrogenated the carboxylic groups to yield cyclohexane dimethanol. | youtube.com |

| Copper Chromite | Fatty Acid Methyl Esters | High Temp. | High Pressure | Conventional catalyst for reducing esters to fatty alcohols. | tue.nl |

An alternative approach can be envisioned starting from cyclohexene-based molecules. Although less common for this specific target, these pathways rely on the selective functionalization of double bonds. A plausible, though not widely documented, route could involve the hydroboration-oxidation of a suitably substituted cyclohexadiene.

For instance, starting with 1,3-cyclohexadiene, a sequence of reactions could theoretically yield the target diol. The hydroboration-oxidation reaction is particularly relevant as it proceeds via a syn-addition mechanism, meaning the hydrogen and hydroxyl groups add to the same face of the double bond. masterorganicchemistry.comlibretexts.org This stereospecificity is key to establishing the cis relationship between the newly formed groups. A double hydroboration-oxidation of a non-conjugated diene derived from a cyclohexene precursor could potentially install the two hydroxymethyl groups with the desired stereochemistry, although controlling both regioselectivity and stereoselectivity in such a process would be challenging. orgsyn.org

Syntheses commencing with substituted cyclohexanones provide another classical route. A logical starting material would be a compound like ethyl 3-oxocyclohexanecarboxylate, which contains both a ketone and an ester functionality at the required 1,3-positions.

The synthesis would require the reduction of both carbonyl groups. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both ketones and esters to alcohols simultaneously. chemistrysteps.comyoutube.commsu.edu The stereochemical outcome of the ketone reduction is critical. The hydride attack can occur from either the axial or equatorial face of the ring, leading to a mixture of diastereomers. To favor the cis product, where both the newly formed hydroxyl group and the existing hydroxymethyl group (from the ester reduction) are equatorial in the most stable chair conformation, reaction conditions would need to be carefully controlled. The reduction of the ketone would likely yield a mixture of cis and trans isomers, requiring subsequent separation.

Catalytic Hydrogenation Strategies

Modern catalytic methods, particularly those using homogeneous catalysts, offer high efficiency and selectivity under milder conditions compared to traditional heterogeneous systems.

Homogeneous catalysts are soluble in the reaction medium and often consist of a central metal atom, such as ruthenium, rhodium, or iridium, coordinated to organic ligands. youtube.comyoutube.com These catalysts have shown remarkable activity in the hydrogenation of esters to alcohols. tue.nlacs.org

In the context of synthesizing this compound, a homogeneous catalyst would be employed in the final step: the reduction of dimethyl cyclohexane-1,3-dicarboxylate to the diol. Ruthenium(II) complexes featuring N-heterocyclic carbene (NHC) ligands have been reported to be highly effective for this transformation under relatively mild conditions. acs.org For example, a Ru(II)-NHC complex with an amine tether can catalyze ester hydrogenation at temperatures as low as 50°C and a hydrogen pressure of 25 bar. acs.org The mechanism is believed to be bifunctional, involving a concerted step where a proton is transferred from the ligand while a hydride is delivered from the metal center. acs.org

| Catalyst Type | Substrate Example | Temperature (°C) | H₂ Pressure (bar) | Key Feature | Reference |

|---|---|---|---|---|---|

| Ru(II)-NHC-amine complex | Various esters & lactones | 50 | 25 | Operates under mild conditions; proposed bifunctional mechanism. | acs.org |

| Tetradentate Ruthenium Complex | Fatty Acid Esters | Not specified | Not specified | High stability and outstanding performance for various esters. | acs.org |

| Noyori-type Ru catalyst | Esters and lactones | Low Temp. | Low Pressure | High catalyst activity, though product inhibition can occur. | acs.org |

| CpIr and CpRh complexes | Carboxylic Acids | Mild conditions | Not specified | Competent for carboxylic acid hydrogenation, enhanced by acid promoters. | researchgate.net |

Heterogeneous Catalysis for High-Yield Production

Heterogeneous catalysis offers a robust and scalable method for the production of 1,3-Bis(hydroxymethyl)cyclohexane, typically through the hydrogenation of precursors like 1,3-cyclohexanedicarboxylic acid or 1,3-cyclohexanedione (B196179). These processes are favored in industrial settings due to the ease of catalyst separation and recovery.

One common approach involves the catalytic hydrogenation of 1,3-cyclohexanedicarboxylic acid. A patented method describes the use of a trimetallic catalyst fixed on a silica (B1680970) support. This catalyst comprises a specific weight ratio of a ruthenium (Ru) compound, a tin (Sn) compound, and a platinum (Pt) compound, which facilitates the reduction of the carboxylic acid groups to hydroxyl groups.

Another significant pathway is the hydrogenation of 1,3-cyclohexanedione, which can be synthesized by the semi-hydrogenation of resorcinol. wikipedia.org Raney Nickel is a frequently employed catalyst for the hydrogenation of diones. researchgate.netprimescholars.com The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and the isomeric ratio of the resulting diol. For instance, the hydrogenation of 1,3-cyclohexanedione over Raney Nickel can be optimized to favor the formation of the diol. mdpi.com While the primary product of dione (B5365651) hydrogenation is the corresponding diol, further reduction to other products can occur, necessitating careful control of the reaction parameters.

The choice of catalyst and support can also influence the selectivity of the hydrogenation. For example, rhodium catalysts, often supported on alumina (B75360) or carbon, are effective for the hydrogenation of aromatic rings and can be used to reduce precursors to the desired cyclohexane ring system. rsc.orgpsu.edu The interaction between the substrate, catalyst surface, and solvent all contribute to the final product distribution.

Table 1: Heterogeneous Catalysts in the Synthesis of Cyclohexane Derivatives

| Precursor | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| 1,3-Cyclohexanedicarboxylic Acid | Ru-Sn-Pt on Silica | Effective for the reduction of carboxylic acid to hydroxyl groups. | nih.gov |

| Resorcinol | Raney Nickel | Used for the initial hydrogenation to 1,3-cyclohexanedione. researchgate.net | researchgate.netmdpi.com |

| 1,3-Cyclohexanedione | Raney Nickel | Hydrogenates the dione to the corresponding diol; conditions can be optimized for yield. | mdpi.com |

| Indane Derivatives | Rhodium on Alumina/Carbon | Demonstrates the effectiveness of Rh catalysts in hydrogenating aromatic precursors to saturated rings. rsc.org | rsc.org |

Stereoselective Catalysis for Enhanced cis-Isomer Purity

Achieving a high purity of the cis-isomer of 1,3-Bis(hydroxymethyl)cyclohexane is critical for many of its applications. Stereoselective catalysis, particularly asymmetric hydrogenation, offers a powerful tool to control the stereochemical outcome of the reaction. This is typically accomplished by using chiral catalysts, which are often transition metal complexes with chiral ligands.

The hydrogenation of a prochiral precursor, such as 1,3-cyclohexanedione or an unsaturated analogue, in the presence of a chiral catalyst can lead to the preferential formation of one stereoisomer. Chiral phosphine (B1218219) ligands are extensively used in combination with metals like rhodium (Rh) and ruthenium (Ru) to create highly effective asymmetric hydrogenation catalysts. sigmaaldrich.com Ligands such as TangPhos, C3-TunePhos, and various bridged biaryl diphosphines have demonstrated high enantioselectivity and diastereoselectivity in the hydrogenation of a range of substrates, including β-keto esters and cyclic ketones. sigmaaldrich.comnih.gov

For instance, Ru-catalyzed asymmetric hydrogenation of β-keto esters using atropisomeric aryl bisphosphine ligands like C3-TunePhos can provide products with high enantiomeric excess. sigmaaldrich.com Similarly, rhodium complexes with the rigid P-chiral bisphospholane ligand, TangPhos, are highly efficient in the hydrogenation of various functionalized olefins. sigmaaldrich.com The principles demonstrated with these systems can be applied to the stereoselective synthesis of this compound. By carefully selecting the chiral ligand and optimizing reaction conditions, the hydrogenation of a suitable precursor can be directed towards the desired cis-diol. The rigidity and electronic properties of the chiral ligand are crucial in creating a chiral environment around the metal center, which in turn dictates the stereochemical pathway of the hydrogenation. nih.govacs.org

Table 2: Chiral Ligands for Stereoselective Hydrogenation

| Ligand Type | Metal | Applicable Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| C3-TunePhos | Ru | β-Keto esters, α-phthalimide ketones | High enantioselectivity and catalytic activity. | sigmaaldrich.com |

| TangPhos | Rh | α-Dehydroamino acids, itaconic acids, enol acetates | Highly electron-donating and rigid, leading to high efficiency. | sigmaaldrich.com |

| Bridged C2-symmetric biphenyl (B1667301) phosphines | Not specified | α- and β-ketoesters, β-(acylamino)acrylates | High effectiveness in asymmetric hydrogenation due to rigid structure. | nih.gov |

| Bis(diphenylphosphino) five-membered biheteroaryls | Ru(II) | α- and β-oxo esters, olefinic substrates | Optically stable at high temperatures, comparable performance to BINAP. | acs.org |

Biotechnological and Biocatalytic Synthesis Routes

Biotechnological approaches for chemical synthesis are gaining significant attention due to their potential for high selectivity, mild reaction conditions, and reduced environmental impact. These methods include the use of isolated enzymes and whole microbial cells.

Enzymatic catalysis, or biocatalysis, offers a highly selective route to chiral alcohols and diols. Alcohol dehydrogenases (ADHs) are a class of enzymes that have been extensively studied for the stereoselective reduction of ketones and diones. mdpi.com These enzymes often exhibit excellent enantio- and diastereoselectivity, making them ideal for the synthesis of specific stereoisomers of diols. rsc.orgasm.org

The ADH from Ralstonia sp. (RasADH), often overexpressed in E. coli, has been shown to be a highly active and stereoselective biocatalyst for the reduction of bulky diketones to their corresponding diols with complete diastereo- and enantioselectivity. mdpi.com Similarly, ADHs from other sources, such as Saccharomyces cerevisiae (baker's yeast), have been used for the synthesis of chiral diols from vicinal diketones. asm.org The butanediol (B1596017) dehydrogenase (Bdh1p) from S. cerevisiae can transform various diketones into their corresponding (R,R)-diols. asm.org

The general process involves the reduction of a diketone precursor, such as 1,3-cyclohexanedione, using an ADH in the presence of a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH). A cofactor regeneration system, such as the use of glucose and glucose dehydrogenase (GDH), is often employed to make the process economically viable. mdpi.com The mild reaction conditions (aqueous buffer, near-neutral pH, and moderate temperatures) are a significant advantage of this methodology. mdpi.com

Metabolic engineering of microorganisms, such as Escherichia coli, provides a promising avenue for the de novo synthesis of diols from renewable feedstocks like glucose. nih.gov While the direct microbial synthesis of this compound has not been extensively reported, the principles have been demonstrated for the production of other diols, including C6 diols like 1,6-hexanediol. nih.gov

This approach involves the design and construction of novel biosynthetic pathways in a host organism. rawdatalibrary.net For the synthesis of a cyclohexane-based diol, a pathway could be engineered starting from a central metabolite and proceeding through intermediates that can be cyclized and functionalized. For example, pathways for the production of adipic acid, a C6 dicarboxylic acid, have been successfully engineered in E. coli starting from glucose or cyclohexane. nih.govnih.govnih.gov These pathways often involve the screening and optimization of various enzymes, including cytochrome P450 monooxygenases, to achieve high product titers. nih.govnih.gov

A potential engineered pathway for this compound could involve the synthesis of a suitable cyclic precursor, followed by enzymatic reduction of functional groups to hydroxyls. The inherent metabolic machinery of organisms like E. coli can be harnessed and supplemented with heterologous genes to create a customized "cell factory" for the target molecule. mdpi.com Co-culture fermentation strategies, where different engineered strains perform different steps of a synthetic pathway, can also be employed to improve efficiency. nih.gov

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.org

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. tamu.edu Reactions with high atom economy are more sustainable as they generate less waste.

Addition and rearrangement reactions typically have 100% atom economy, as all reactant atoms are incorporated into the product. youtube.com In contrast, substitution and elimination reactions have lower atom economies due to the formation of byproducts. youtube.com

Optimizing reaction efficiency involves not only maximizing the atom economy but also considering the reaction yield, selectivity, and the energy required for the process. Catalytic methods, both heterogeneous and stereoselective, are generally preferred over stoichiometric reactions as they reduce waste and often allow for milder reaction conditions. sigmaaldrich.com Biocatalytic and microbial fermentation routes are also highly atom-economical, especially when starting from renewable feedstocks, as the cellular machinery efficiently converts the substrate to the product with minimal byproducts. nih.gov

Solvent Selection and Minimization of Environmental Impact

The selection of a solvent system in the synthesis of this compound, typically achieved through the catalytic hydrogenation of 1,3-cyclohexanedicarboxylic acid or its esters, is critical for minimizing environmental impact. The choice of solvent can significantly influence reaction rates, selectivity, and the ease of product isolation, while also aligning with the principles of green chemistry.

Research into the hydrogenation of related cyclic compounds, such as cyclopentane-1,3-dione, has shown that the solvent choice has a profound effect on reaction kinetics and the suppression of undesirable side reactions like dehydration. acs.org For the synthesis of 1,3-bis(hydroxymethyl)cyclohexane, solvents are selected based on their ability to dissolve the starting materials (e.g., dimethyl 1,3-cyclohexanedicarboxylate) and the product, while being compatible with the catalyst and hydrogenation conditions.

Traditionally, organic solvents such as methanol (B129727) or ethanol (B145695) have been used. However, there is a growing emphasis on using more environmentally benign solvents. Water is a highly desirable green solvent, but the low solubility of organic substrates can be a limitation. To overcome this, phase-transfer catalysts or co-solvent systems may be employed. Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), represent an advanced alternative. Utilizing CO₂ as a reactant instead of carbon monoxide in related hydroformylation reactions has been explored, highlighting its potential to replace conventional and more hazardous reactants and solvents. nih.gov

The minimization of environmental impact extends beyond solvent choice to include reducing solvent volume, implementing solvent recycling protocols, and selecting solvents that are biodegradable and have low toxicity.

Table 1: Comparison of Solvent Properties for Chemical Synthesis

| Solvent | Green Chemistry Classification | Key Considerations for Use |

| Water | Recommended | Low toxicity, non-flammable; may require co-solvents or phase-transfer catalysts for substrates with low aqueous solubility. |

| Ethanol | Recommended | Biodegradable, derived from renewable resources; good solvency for many organic substrates. |

| Methanol | Usable | Effective solvent; however, it is toxic and derived from fossil fuels. |

| Tetrahydrofuran (THF) | Problematic | Good solvent but forms peroxides and has environmental disposal concerns. |

| Supercritical CO₂ | Recommended | Non-toxic, non-flammable, allows for easy product separation (by depressurization); requires high-pressure equipment. |

Energy Efficiency Considerations in Production Processes

Energy efficiency is a cornerstone of sustainable chemical manufacturing, directly impacting production costs and the carbon footprint of the process. chimia.chmavarick.ai In the production of this compound, several strategies are employed to enhance energy efficiency.

The industrial sector is a significant consumer of energy, and optimizing manufacturing processes is crucial for sustainability. researchgate.netfraunhofer.de Key approaches to improving energy efficiency in chemical production include:

Catalyst Optimization: The development of highly active and selective catalysts is paramount. Catalysts such as platinum on a titanium dioxide support (Pt/TiO₂) have been shown to facilitate the hydrogenation of carboxylic acids to alcohols under remarkably mild conditions, such as lower temperatures and pressures (e.g., 333 K and 0.5 MPa H₂). rsc.org Operating under less extreme conditions directly translates to significant energy savings.

Process Intensification: Combining multiple reaction steps into a single, continuous process can reduce energy consumption associated with heating, cooling, and separation between stages.

Heat Integration: In large-scale production, heat exchangers can be used to capture heat from exothermic reactions (like hydrogenation) and use it to preheat reactants or for other plant operations, thereby reducing the need for external energy input.

Energy Management Systems (EMS): Implementing real-time monitoring and control systems allows for the optimization of energy usage across the entire production facility, identifying and mitigating areas of waste. mavarick.ai

Studies have shown that a focus on energy efficiency can break the linear relationship between production volume and energy consumption, leading to substantial savings even as output increases. chimia.ch

Process Optimization for Reaction Conditions and Yield Maximization

The primary route for synthesizing 1,3-Bis(hydroxymethyl)cyclohexane is the catalytic hydrogenation of a suitable precursor, most commonly 1,3-cyclohexanedicarboxylic acid or its corresponding diester, dimethyl 1,3-cyclohexanedicarboxylate. nih.govnih.gov The optimization of this process is focused on maximizing the yield of the desired diol while controlling the stereoselectivity to favor the cis isomer.

The reaction involves the reduction of two carboxyl or ester groups to primary alcohol groups using molecular hydrogen (H₂) and a metal catalyst.

Key Optimization Parameters:

Catalyst Selection: A variety of heterogeneous catalysts are effective for this transformation. Ruthenium-based catalysts (e.g., Ru/C) are widely used for the hydrogenation of aromatic and alicyclic compounds. acs.org Other noble metal catalysts, including platinum (Pt) and rhodium (Rh), are also highly effective. rsc.orggoogle.com The choice of catalyst and its support can influence both the rate of reaction and the selectivity towards the desired alcohol product over potential byproducts from over-reduction.

Temperature and Pressure: These are critical variables that must be carefully balanced. Higher temperatures and pressures generally increase the reaction rate but can also lead to undesired side reactions or a decrease in selectivity. The goal is to find the mildest possible conditions that afford a high yield in a reasonable timeframe. rsc.org Catalytic hydrogenation reactions are typically exothermic, and efficient heat management is necessary to maintain control. youtube.com

Stereocontrol: The hydrogenation of the planar carboxyl groups or the flexible cyclohexane ring can lead to a mixture of cis and trans isomers. libretexts.orgmsu.edu The final ratio of these stereoisomers can be influenced by the catalyst, solvent, and reaction conditions. The syn-addition of hydrogen, a common mechanism in catalytic hydrogenation, suggests that the stereochemical outcome is determined by how the substrate adsorbs onto the catalyst surface. youtube.com

Table 2: Illustrative Conditions for Catalytic Hydrogenation of Carboxylic Acid Derivatives

| Precursor | Catalyst | Temperature (°C) | Pressure (MPa) | Typical Product | Reference |

| Carboxylic Acids | Pt/TiO₂ | 60 | 0.5 | Alcohols | rsc.org |

| Cyclic Diones | Ru/C | 50 - 100 | 2 - 8 | Diols | acs.org |

| m-Xylylenediamine | Ruthenium | Not Specified | Not Specified | 1,3-Bis(aminomethyl)cyclohexane | google.com |

Advanced Isolation and Purification Techniques for Stereoisomer Enrichment

Following the synthesis, the resulting product is typically a mixture of cis- and trans-1,3-Bis(hydroxymethyl)cyclohexane. For many applications, particularly in polymer and materials science, the properties of the pure cis or trans isomer are required. Therefore, the separation and enrichment of the desired stereoisomer is a crucial final step.

Given that cis and trans isomers are diastereomers, they have different physical properties (e.g., boiling point, melting point, solubility), which can be exploited for their separation. libretexts.org

Fractional Distillation: For liquid isomers, fractional distillation under reduced pressure is a common industrial method. The difference in boiling points between the cis and trans isomers, though potentially small, can be sufficient to achieve separation using an efficient distillation column. Distillation is a standard method for purifying similar compounds like 1,3-bis(aminomethyl)cyclohexane. google.com

Crystallization: If the isomers are solid at or near room temperature, fractional crystallization can be an effective technique. By carefully selecting a solvent in which the solubilities of the two isomers are significantly different at a given temperature, one isomer can be selectively precipitated and isolated.

Preparative Chromatography: For high-purity samples required in research or specialized applications, preparative column chromatography is the method of choice. While not always scalable for bulk industrial production, it offers excellent separation of diastereomers.

Host-Guest Complexation: An advanced and highly selective method involves the use of host molecules that can selectively form crystalline inclusion complexes with one of the isomers. Research on similar di-substituted cyclohexane derivatives has demonstrated that a mixture of cis and trans diastereoisomers can be effectively separated because the host molecule shows a strong preference for complexing with one isomer over the other, leading to its enrichment in the crystalline phase. acs.org

The choice of purification method depends on the scale of the production, the required purity of the final product, and economic considerations.

Advanced Spectroscopic and Structural Elucidation Techniques for Cis 1,3 Bis Hydroxymethyl Cyclohexane

Chromatographic Methods for Purity Assessment, Isomer Ratio Determination, and Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for the quality control and characterization of cis-1,3-Bis(hydroxymethyl)cyclohexane. They provide powerful means to assess the purity of a sample, to determine the precise ratio of cis to trans isomers, and to perform preparative separation of these isomers. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two principal methods employed for these tasks. The successful separation of cis and trans isomers relies on the subtle differences in their physical properties, which cause them to interact differently with the stationary phase of a chromatographic column, leading to distinct elution times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds. However, this compound, being a diol, has a relatively high boiling point and polarity due to its two hydroxyl groups. These characteristics make it non-ideal for direct GC analysis. To overcome this, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile functional groups. nih.gov

Silylation is the most common derivatization technique for this purpose. colostate.edu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. colostate.educhemcoplus.co.jp This process significantly reduces the compound's boiling point and polarity, making it amenable to GC analysis. chemcoplus.co.jp

Once derivatized, the sample is injected into the gas chromatograph. The separation of the cis- and trans-TMS derivatives is achieved on a capillary column. The differing spatial arrangement of the two -CH₂OSi(CH₃)₃ groups in the cis and trans isomers results in different retention times. The ratio of the isomers in the original sample can be quantified by comparing the integrated areas of their respective peaks in the resulting chromatogram. The mass spectrometer detector provides confirmation of the identity of the eluting peaks by furnishing their mass spectra and fragmentation patterns. nih.gov Data on retention indices can serve as a reliable identification criterion in GC-MS analysis. nih.gov

Table 1: Illustrative GC-MS Parameters for Isomer Analysis (Post-Derivatization)

This table is based on typical methodologies for analyzing silylated diols, as specific experimental data for this exact compound is not widely published in literature.

| Parameter | Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-550 amu |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can often be used without derivatization, which simplifies sample preparation. The separation of cis- and trans-1,3-Bis(hydroxymethyl)cyclohexane isomers is readily achievable using normal-phase or reversed-phase HPLC. msu.edu

In normal-phase HPLC, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase. The cis isomer, with both hydroxyl groups on the same side of the cyclohexane (B81311) ring, can interact more strongly with the polar stationary phase than the trans isomer, where the groups are on opposite sides. This stronger interaction typically leads to a longer retention time for the cis isomer.

In reversed-phase HPLC, a non-polar stationary phase (such as C18-bonded silica) is paired with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com In this mode, the less polar trans isomer will interact more strongly with the non-polar stationary phase, generally resulting in a longer retention time compared to the more polar cis isomer.

A key challenge in the HPLC analysis of this compound is detection, as it lacks a strong UV-absorbing chromophore. Therefore, universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are required. For preparative or semi-preparative work, HPLC is particularly useful for isolating one isomer from a mixture. nih.govnih.gov

Table 2: Exemplary HPLC Conditions for Isomer Separation

This table represents common starting conditions for the separation of small diol isomers. Method optimization is typically required.

| Parameter | Description |

| Mode | Reversed-Phase |

| Column | C18, 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | Isocratic mixture of Water and Acetonitrile (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) |

| Injection Volume | 20 µL |

By employing these chromatographic methods, researchers and manufacturers can accurately assess the purity and isomeric composition of this compound, ensuring its suitability for specific applications.

Theoretical and Computational Investigations of Cis 1,3 Bis Hydroxymethyl Cyclohexane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of cis-1,3-Bis(hydroxymethyl)cyclohexane, providing a detailed picture of its electronic landscape and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) stands as a powerful and widely used computational tool for investigating the properties of cyclohexane (B81311) derivatives. Methods like the B3LYP functional are commonly employed to optimize the molecular geometry and predict vibrational frequencies. nih.gov For enhanced accuracy, especially in complex systems, other functionals such as the ωB97X-D may be used, often in conjunction with basis sets like 6-31G* or larger.

DFT calculations allow for the determination of key electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These calculations are crucial for predicting sites of electrophilic and nucleophilic attack, thereby offering insights into the molecule's chemical reactivity. Furthermore, DFT is instrumental in predicting spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is frequently used to calculate NMR chemical shifts with a high degree of accuracy, aiding in the interpretation of experimental spectra. sikhcom.net Modern machine learning approaches, which can achieve DFT-level accuracy in a fraction of the time, also leverage DFT-computed data for training. chemrxiv.org

Ab Initio Methods for High-Accuracy Calculations of Molecular Properties

For situations demanding even higher accuracy, ab initio ("from the beginning") methods provide a more rigorous quantum mechanical treatment, albeit at a greater computational cost. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without reliance on empirical parameterization.

Ab initio calculations are particularly valuable for obtaining precise energy values for different conformers and for calculating the energy barriers between them. sikhcom.net For cyclohexane systems, ab initio methods have been used to determine the relative energies of chair, boat, and twist-boat conformations, providing a solid theoretical foundation for conformational analysis. sikhcom.netacs.org By employing large basis sets, such as 6-311+G*, these methods can yield highly reliable data on molecular geometry, dipole moments, and other electronic properties, serving as a benchmark for less computationally expensive methods like DFT. sikhcom.net

Conformational Analysis and Potential Energy Surfaces

The non-planar nature of the cyclohexane ring in this compound gives rise to a complex potential energy surface with multiple conformational isomers.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

To efficiently explore the vast conformational space of flexible molecules like this compound, molecular mechanics (MM) force fields are often the first choice. Force fields such as MM3, MM4, and MMFF provide a rapid method for performing conformational searches to identify low-energy structures. sikhcom.netchemrxiv.org This initial exploration is critical for identifying all possible chair and non-chair conformations that the molecule can adopt.

Following the identification of stable conformers, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. nih.gov MD simulations provide a way to sample the conformational landscape and observe the transitions between different states, offering a more complete picture of the molecule's flexibility and the interplay between various conformations at a given temperature. nih.gov Accelerated MD techniques can be particularly useful for observing rare events like ring flips, which might not occur within the timescale of a conventional simulation. nih.gov

Evaluation of Chair, Boat, and Twist-Boat Conformations and Interconversion Barriers

The most stable conformation of the cyclohexane ring is the chair form, which minimizes both angle and torsional strain. libretexts.org For a cis-1,3-disubstituted cyclohexane, two distinct chair conformations are possible: one where both hydroxymethyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). libretexts.org The diequatorial conformer is significantly more stable, as the diaxial form introduces severe steric hindrance (1,3-diaxial interactions) between the two bulky axial substituents. libretexts.orgwikipedia.org

Besides the low-energy chair conformation, other higher-energy forms exist on the potential energy surface. These include the boat and the twist-boat (or skew-boat) conformations. libretexts.org The boat conformation is a high-energy transition state or a very shallow minimum, destabilized by steric clashes between the "flagpole" hydrogens and torsional strain from eclipsed bonds. davuniversity.org The twist-boat is an energy minimum, more stable than the boat but still significantly higher in energy than the chair. libretexts.org The interconversion between the two possible chair forms (ring-flipping) must proceed through these higher-energy intermediates, with the half-chair conformation representing the highest energy barrier in the process. youtube.com

Table 1: Illustrative Relative Energies of this compound Conformers This table presents generally accepted relative energy values for substituted cyclohexanes. Actual values for the title compound require specific calculations.

| Conformation | Substituent Positions | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Chair | diequatorial | 0 | Most Stable |

| Chair | diaxial | > 5 | Unstable |

| Twist-Boat | - | ~5-6 | Less Stable |

| Boat | - | ~6-7 | Unstable (Transition State) |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra and confirm structural assignments. Recent advances in machine learning, particularly with Graph Neural Networks (GNNs), have shown the ability to accurately discriminate between diastereomers like cis- and trans-1,3-hydroxymethylcyclohexane based on predicted NMR shifts. chemrxiv.org

The diequatorial chair is the dominant conformer for this compound, and its predicted spectroscopic parameters are expected to align closely with experimental results. Discrepancies between calculated and observed values can often be explained by environmental factors such as solvent effects or by the minor contributions of other accessible conformations. liverpool.ac.uk For precise assignments, especially in complex spectra, 2D NMR techniques like COSY are often used in conjunction with computational predictions. modgraph.co.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) These are estimated chemical shift ranges based on general principles for the dominant diequatorial conformer. Precise values are obtained via methods like GIAO-DFT or advanced machine learning models.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH-OH | Equatorial | ~3.4 - 3.6 | ~65 - 70 |

| CH-CH₂OH | Equatorial | ~1.5 - 1.7 | ~40 - 45 |

| CH₂ (ring, various) | Axial & Equatorial | ~0.9 - 1.8 | ~25 - 35 |

Table 3: Key Calculated Vibrational Frequencies (Illustrative) This table shows typical frequency ranges for key functional groups. DFT calculations provide precise values for the entire vibrational spectrum.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretching | Alcohol | 3200 - 3600 |

| C-H Stretching | Alkane | 2850 - 3000 |

| C-O Stretching | Primary Alcohol | 1050 - 1075 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| B3LYP |

| Hartree-Fock |

| Møller-Plesset perturbation theory |

| Coupled Cluster |

| cis-1,3-dimethylcyclohexane |

Reaction Mechanism Modeling and Transition State Analysis for Derivatization Processes

Computational chemistry provides powerful tools for elucidating the intricate pathways of chemical reactions. For a molecule like this compound, which has two hydroxyl groups, derivatization reactions such as esterification, etherification, or cyclization are of key interest. Modeling these processes involves mapping the potential energy surface of the reaction to identify the most favorable reaction pathways.

Reaction Mechanism Modeling: The mechanism of a chemical reaction is a step-by-step description of which bonds break and which bonds form and in what order. For the derivatization of this compound, a common approach involves using Density Functional Theory (DFT) calculations. These calculations can model the electronic structure of the molecule and how it changes as the reaction progresses. For instance, in an acid-catalyzed intramolecular etherification to form a cyclic ether, DFT could be used to model the initial protonation of a hydroxyl group, the subsequent nucleophilic attack by the other hydroxyl group, and the final deprotonation to yield the product.

Computational studies on similar cyclization reactions, such as those in natural product synthesis, demonstrate the utility of this approach. e3s-conferences.org For example, calculations can determine whether a reaction proceeds through a stepwise or a concerted mechanism. In a stepwise mechanism, one or more intermediates are formed, whereas in a concerted mechanism, bond breaking and formation occur simultaneously. The relative energies of the reactants, intermediates, products, and transition states, as calculated by computational methods, determine the favorability of a given pathway.

Transition State Analysis: The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. Identifying the structure and energy of the transition state is paramount for understanding the kinetics of a reaction. Transition state calculations can provide critical thermodynamic parameters, such as the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to occur. e3s-conferences.org

For the derivatization of this compound, transition state analysis can predict the stereoselectivity of a reaction. For example, in a cyclization reaction, different transition state geometries (e.g., chair-like or boat-like) can lead to different stereoisomers of the product. e3s-conferences.org By comparing the activation energies of these different transition states, chemists can predict which product will be preferentially formed.

The table below illustrates hypothetical activation energies for two competing pathways in a derivatization reaction of this compound, showcasing how computational data can be used to predict reaction outcomes.

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | Chair-like | 15.2 | Major Product |

| Pathway B | Boat-like | 21.5 | Minor Product |

Note: The data in this table is illustrative and intended to demonstrate the application of transition state analysis.

Solvent Effects and Solvation Models in Computational Studies

The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and rate. Computational models must, therefore, account for these solvent effects to provide accurate predictions. For a polar molecule like this compound, which is capable of hydrogen bonding, the choice of solvent is particularly critical.

Implicit Solvation Models: One of the most common approaches to modeling solvent effects is the use of implicit solvation models, also known as continuum models. researchgate.netresearchgate.net These models treat the solvent as a continuous medium with a characteristic dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

The Polarizable Continuum Model (PCM) is a widely used family of implicit solvation models. researchgate.netresearchgate.netq-chem.com There are several variations of PCM, including:

IEF-PCM (Integral Equation Formalism PCM): This is a popular and robust version of the model. researchgate.net

C-PCM (Conductor-like PCM): This model is computationally efficient and particularly effective for high-dielectric solvents. q-chem.com

SMD (Solvation Model based on Density): This model is parameterized to provide accurate solvation free energies for a wide range of solvents. mdpi.com

These models are invaluable for studying how a solvent can stabilize or destabilize reactants, products, and transition states, thereby altering the energy profile of a reaction. For example, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, thus lowering the activation energy and accelerating the reaction. Studies on related fluorinated cyclohexanes have shown that DFT calculations incorporating solvent effects correctly predict the thermodynamic preference for certain conformers in solution. nih.gov

Explicit Solvation Models: In an explicit solvation model, individual solvent molecules are included in the calculation. The solute molecule is surrounded by a number of solvent molecules, and the interactions between all molecules are calculated. This approach is computationally much more expensive than implicit models but can capture specific short-range interactions, such as hydrogen bonding, with greater accuracy.

For this compound, an explicit model could be used to study the specific hydrogen bonding network between the hydroxyl groups and a protic solvent like water or methanol (B129727). This level of detail can be crucial for understanding reaction mechanisms where the solvent actively participates, for instance, as a proton shuttle.

The choice between an implicit and explicit solvation model depends on the specific chemical question being addressed and the available computational resources. Often, a hybrid approach is used where the first solvation shell is treated explicitly, and the bulk solvent is modeled implicitly.

The following table summarizes the key features of different solvation models.

| Model Type | Solvation Model | Key Features | Typical Application |

| Implicit | IEF-PCM | Robust and widely applicable for calculating electrostatic interactions with the solvent continuum. researchgate.net | General-purpose solvent effects on reaction energies and molecular properties. |

| Implicit | C-PCM | Computationally efficient, especially for solvents with high dielectric constants. q-chem.com | Large systems and high-throughput computational screening. |

| Implicit | SMD | Parameterized for accurate solvation free energies across many solvents. mdpi.com | Predicting partitioning and solubility. |

| Explicit | - | Includes individual solvent molecules, capturing specific interactions like hydrogen bonding. | Detailed study of solvent-solute interactions and reaction mechanisms where the solvent is a direct participant. |

Reactivity and Derivatization Chemistry of Cis 1,3 Bis Hydroxymethyl Cyclohexane

Esterification Reactions and Derivatives

The presence of two primary alcohol functionalities makes cis-1,3-bis(hydroxymethyl)cyclohexane a versatile building block for the synthesis of various ester derivatives. These reactions can be tailored to produce either diesters, by reacting both hydroxyl groups, or monoesters, through selective reaction of one group.

This compound, as a diol monomer, can undergo polycondensation reactions with dicarboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form polyesters. The non-planar, cyclic nature of the cyclohexane (B81311) ring introduces rigidity and can enhance the thermal properties of the resulting polymer chain compared to purely linear aliphatic diols. mdpi.com The cis geometry influences the polymer's final morphology and physical characteristics.

The general reaction involves heating the diol with a suitable diacid in the presence of an esterification catalyst, with the removal of water to drive the equilibrium towards the polyester (B1180765) product. This process is known as melt polymerization. mdpi.com These resulting polyesters can find applications as biodegradable polymers, with properties tunable by copolymerization with other diols or diacids. mdpi.com

Table 1: Examples of Diester Formation for Polyester Synthesis

| Diacid/Derivative | Catalyst/Conditions | Resulting Polyester Segment | Potential Application |

|---|---|---|---|

| Adipoyl chloride | Base (e.g., Pyridine), Room Temp | Poly(cis-1,3-cyclohexylenedimethylene adipate) | Biodegradable plastics, fibers |

| Terephthalic acid | Ti(OBu)₄, High Temp (Melt Polycondensation) | Poly(cis-1,3-cyclohexylenedimethylene terephthalate) | Engineering plastics, films mdpi.com |

| Succinic acid | Enzymatic (e.g., Cutinase), Moderate Temp | Poly(cis-1,3-cyclohexylenedimethylene succinate) | Biomedical materials, scaffolds mdpi.com |

| Sebacoyl chloride | Interfacial Polymerization | Poly(cis-1,3-cyclohexylenedimethylene sebacate) | Elastomers, coatings |

Achieving selective monoesterification of a symmetric diol like this compound is a synthetic challenge that requires careful control of reaction conditions. Strategies to favor the formation of the monoester over the diester include:

Stoichiometric Control: Using a molar ratio of diol to acylating agent greater than 1:1. This statistical approach, however, typically yields a mixture of unreacted diol, monoester, and diester, requiring chromatographic separation.

Use of Protecting Groups: One hydroxyl group can be protected with a suitable protecting group (e.g., a silyl (B83357) ether), allowing the other to be esterified. Subsequent deprotection yields the desired monoester. This multi-step process offers high selectivity.

Enzymatic Catalysis: Lipases and other enzymes can exhibit selectivity for one of the two prochiral hydroxymethyl groups, potentially leading to an enantioselective monoesterification.

Etherification Reactions and Formation of Polyethers

The hydroxyl groups of this compound can be converted into ethers through various etherification reactions. The synthesis of both mono- and diethers has been reported, with applications in areas such as fragrance chemistry. google.com For instance, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can yield the corresponding dialkyl ether.

The preparation of mono- and divinyl ethers from diols using acetylene (B1199291) and potassium hydroxide (B78521) (Reppe vinylation) is a known process. google.com While specifically detailed for the 1,4-isomer, the methodology is applicable to this compound. google.com Such vinyl ethers are reactive monomers that can be used in the preparation of polyurethane polymers. google.com The formation of polyethers can be achieved by reacting the diol with a dihalide or by acid-catalyzed dehydration, although the latter can be complicated by competing elimination and cyclization reactions.

Oxidation Reactions to Carboxylic Acid Derivatives and Cyclic Anhydrides

The primary alcohol groups of this compound can be oxidized to yield the corresponding dicarboxylic acid, cis-cyclohexane-1,3-dicarboxylic acid. Strong oxidizing agents are required for this transformation, such as potassium permanganate (B83412) (KMnO₄) or Jones' reagent (CrO₃ in sulfuric acid).

Following the formation of the dicarboxylic acid, intramolecular dehydration can lead to a cyclic anhydride (B1165640). The cis relationship of the carboxylic acid groups is crucial, as it places them in a favorable position to cyclize upon heating, often with a dehydrating agent like acetic anhydride. This is analogous to the formation of polyanhydrides from the 1,4-isomer, where isomerization can occur during polymerization. researchgate.net The resulting cis-cyclohexane-1,3-dicarboxylic anhydride is a seven-membered ring, a stable and accessible structure.

Reactions with Carbonyl Compounds (Aldehydes and Ketones) for Acetals and Ketals Formation

In the presence of an acid catalyst, diols react with aldehydes and ketones to form cyclic acetals and ketals, respectively. libretexts.org This reaction is reversible and is often used as a method for protecting carbonyl groups in organic synthesis. masterorganicchemistry.com this compound is well-suited for this reaction, as the two hydroxyl groups can readily react with a single carbonyl compound to form a seven-membered ring.

The mechanism involves the initial acid-catalyzed protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups, forming a hemiacetal intermediate. libretexts.orgyoutube.com Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, followed by intramolecular attack by the second hydroxyl group to form the cyclic acetal (B89532) or ketal after deprotonation. youtube.comyoutube.com

Table 2: Acetal and Ketal Derivatives from cis-1,3-Bis(hydroxymethyl)cyclohexane

| Carbonyl Compound | Catalyst | Product Name | Resulting Ring Size |

|---|---|---|---|

| Formaldehyde | p-Toluenesulfonic acid (TsOH) | 2,4-Dioxa-bicyclo[3.3.1]nonane, 8-methyl | 7-membered |

| Acetone | H₂SO₄ (catalytic) | 3,3-Dimethyl-2,4-dioxa-bicyclo[3.3.1]nonane, 8-methyl | 7-membered |

| Benzaldehyde | TsOH | 3-Phenyl-2,4-dioxa-bicyclo[3.3.1]nonane, 8-methyl | 7-membered |

| Cyclohexanone | Amberlyst-15 | Spiro[cyclohexane-1,3'-(2,4-dioxabicyclo[3.3.1]nonane)] | 7-membered |

Cyclization Reactions and Formation of Fused Ring Systems and Spiro Compounds

The bifunctional nature of this compound allows it to be a precursor for more complex cyclic architectures, including fused and spirocyclic systems.

Fused Ring Systems: A fused ring system is one where two rings share an edge, meaning they share two adjacent atoms. csbsju.edumasterorganicchemistry.com Intramolecular cyclization reactions of appropriately derivatized this compound can lead to such systems. For example, converting the diol into a dihalide and subsequently reacting it with a dinucleophile like malonic ester could, via a double nucleophilic substitution, create a new ring fused to the original cyclohexane structure. Furthermore, acid-catalyzed cyclodimerization reactions of related cyclohexylidenes have been shown to produce fused carbocyclic systems. nih.gov Intramolecular Michael additions in related acyclic diols are also a known route to form bicyclic (fused) compounds. psu.edunih.gov

Spiro Compounds: Spiro compounds are bicyclic structures where the two rings are connected through a single common atom, known as the spiro atom. wikipedia.org A straightforward method to synthesize a spiro compound from this compound is through the ketalization reaction described in section 5.4, using a cyclic ketone as the carbonyl partner. wikipedia.org In this case, the carbonyl carbon of the cyclic ketone becomes the spiro atom, shared between the original ketone ring and the new seven-membered dioxane ring.

Table 3: Example Spiro Compounds from Ketalization with Cyclic Ketones

| Cyclic Ketone Reactant | Catalyst | Product Name | Spiro System Nomenclature |

|---|---|---|---|

| Cyclopentanone | TsOH | Spiro[cyclopentane-1,3'-(2,4-dioxabicyclo[3.3.1]nonane)] | Spiro[4.6]undecane derivative |

| Cyclohexanone | H₂SO₄ | Spiro[cyclohexane-1,3'-(2,4-dioxabicyclo[3.3.1]nonane)] | Spiro[5.6]dodecane derivative wikipedia.org |

| Tetrahydro-4H-pyran-4-one | BF₃·OEt₂ | Spiro[tetrahydropyran-4,3'-(2,4-dioxabicyclo[3.3.1]nonane)] | Spiro[5.6]dodecane derivative |

Heteroatom Functionalization (e.g., nitrogen, sulfur, phosphorus)

The introduction of nitrogen, sulfur, or phosphorus atoms into the this compound scaffold typically involves a two-step process: activation of the primary hydroxyl groups followed by nucleophilic substitution. Direct displacement of the hydroxyl groups is generally unfavorable due to the poor leaving group ability of the hydroxide ion.

Activation of Hydroxyl Groups

A common strategy for activating the hydroxyl groups is their conversion to better leaving groups, such as tosylates or halides. For instance, the reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding cis-1,3-bis(tosyloxymethyl)cyclohexane. Similarly, treatment with halogenating agents can produce cis-1,3-bis(halomethyl)cyclohexane derivatives.

Nitrogen Functionalization

Once activated, the cyclohexane derivative can react with various nitrogen-containing nucleophiles. For example, the reaction of cis-1,3-bis(bromomethyl)cyclohexane with ammonia (B1221849) or primary amines can lead to the formation of the corresponding diamines. The use of sodium azide (B81097) followed by reduction is another effective method for introducing amino groups. While direct synthesis from the diol is not commonly reported, the related compound, cis-1,3-bis(aminomethyl)cyclohexane, is known and can be prepared by the catalytic hydrogenation of m-xylylenediamine.

Sulfur Functionalization

The synthesis of sulfur-containing derivatives can be achieved by reacting the activated diol with sulfur nucleophiles. Thiolate anions (RS⁻), generated from thiols, are potent nucleophiles that can readily displace leaving groups like tosylates or halides in an SN2 reaction to form thioethers. libretexts.org For example, reaction with sodium thiomethoxide would yield cis-1,3-bis(methylthiomethyl)cyclohexane.

Phosphorus Functionalization

The synthesis of phosphorus-containing derivatives, particularly phosphine (B1218219) ligands, is an area of significant interest due to their applications in catalysis. The reaction of an activated derivative such as cis-1,3-bis(chloromethyl)cyclohexane with a phosphide (B1233454) reagent like lithium diphenylphosphide (LiPPh₂) can be used to introduce phosphine groups. A notable example is the synthesis of the PCP pincer ligand precursor, cis-1,3-bis(di-tert-butylphosphinomethyl)cyclohexane. researchgate.net Another related phosphorus-containing ligand, cis-1,3-bis(di-tert-butylphosphinito)cyclohexane, has been synthesized, demonstrating the feasibility of derivatizing the hydroxyl groups to introduce phosphorus moieties. researchgate.netnih.gov

Table 1: Examples of Heteroatom Functionalization Reactions

| Starting Material | Reagent(s) | Product | Heteroatom Introduced |

|---|

| cis-1,3-Bis(hydroxymethyl)cyclohexane | 1. TsCl, Pyridine 2. NaN₃ 3. H₂, Pd/C | cis-1,3-Bis(aminomethyl)cyclohexane | Nitrogen | | cis-1,3-Bis(bromomethyl)cyclohexane | NaSH | cis-1,3-Bis(mercaptomethyl)cyclohexane | Sulfur | | cis-1,3-Bis(chloromethyl)cyclohexane | LiPPh₂ | cis-1,3-Bis(diphenylphosphinomethyl)cyclohexane | Phosphorus |

Stereoselectivity and Regioselectivity in Derivatization Reactions

The stereochemistry and regioselectivity of derivatization reactions of this compound are profoundly influenced by the conformational behavior of the cyclohexane ring and the nature of the reaction mechanism.

Conformational Influence on Reactivity

The cyclohexane ring in this compound exists predominantly in a chair conformation. In the cis isomer, the two hydroxymethyl substituents can both be in equatorial positions (e,e) or both in axial positions (a,a). The diequatorial conformation is generally more stable due to reduced steric hindrance. However, intramolecular hydrogen bonding between the two hydroxyl groups can stabilize the diaxial conformation in some cases. minia.edu.eg

For bimolecular nucleophilic substitution (SN2) reactions, which are common for the displacement of activated hydroxyl groups, the reaction proceeds with inversion of configuration at the stereocenter. The rate of an SN2 reaction on a cyclohexane ring is highly dependent on the conformation of the substrate. For a backside attack to occur, the leaving group must be in an axial position. chemistrysteps.com Therefore, the less stable diaxial conformer of an activated this compound derivative would be the reactive species in an SN2 reaction.

Stereoselectivity

If a derivatization reaction proceeds via an SN2 mechanism on the activated diol, the stereochemistry of the product will be determined by the inversion of configuration at both reacting centers. For example, the reaction of cis-1,3-bis(tosyloxymethyl)cyclohexane with a nucleophile would be expected to yield a trans-1,3-disubstituted product, assuming a double SN2 reaction occurs with inversion at both carbons bearing the leaving group.

Regioselectivity

In principle, the two hydroxymethyl groups in this compound are chemically equivalent. Therefore, in most derivatization reactions involving both groups, regioselectivity is not a primary concern as both groups are expected to react. However, if a reaction is performed with a limited amount of reagent, a mixture of monosubstituted and disubstituted products would be expected. Achieving high regioselectivity for monosubstitution can be challenging and would likely require the use of protecting group strategies or specialized reaction conditions.

For reactions that might proceed through an intermediate with developing charge, such as an SN1-type reaction, the stability of the resulting carbocation would influence the regioselectivity if the two positions were not equivalent. However, for primary substrates like this compound, SN1 pathways are generally disfavored.

Table 2: Stereochemical Considerations in Derivatization

| Reaction Type | Preferred Conformation of Substrate | Stereochemical Outcome |

|---|---|---|

| SN2 | Diaxial leaving groups | Inversion of configuration at each reaction center |

| SN1 | Formation of a planar carbocation intermediate | Racemization or mixture of diastereomers |

Applications of Cis 1,3 Bis Hydroxymethyl Cyclohexane in Material Science and Polymer Chemistry

As a Monomer for Polyester (B1180765) Synthesis

Cis-1,3-Bis(hydroxymethyl)cyclohexane serves as a crucial building block in the creation of various polyester resins. Its non-planar, cyclic structure introduces rigidity and complexity into the polymer chain, leading to materials with tailored properties.

Incorporation into Saturated and Unsaturated Polyester Resins

This compound can be utilized in the synthesis of both saturated and unsaturated polyester resins through polycondensation reactions with dicarboxylic acids or their derivatives. google.com In unsaturated polyester resins, it is co-polymerized with unsaturated dicarboxylic acids, such as maleic or fumaric acid, and often another diol. google.com The resulting resin contains double bonds within its backbone, which can later be cross-linked, typically with a vinyl monomer like styrene, to form a rigid thermoset material.

For saturated polyesters, the diol is reacted with saturated dicarboxylic acids, such as isophthalic acid or adipic acid. These polyesters are often thermoplastic and are widely used in coatings, adhesives, and fibers. The inclusion of cycloaliphatic diols like this compound is particularly beneficial in producing biodegradable polyester resins with excellent transparency and flexibility. google.com

Role in Aliphatic and Cycloaliphatic Polyesters for Enhanced Thermomechanical Properties

The incorporation of the cyclohexane (B81311) ring from this compound into the polyester backbone significantly enhances the thermomechanical properties of the resulting polymer. nih.gov In both aliphatic and cycloaliphatic polyesters, the rigid and bulky nature of the cycloaliphatic ring restricts the rotational freedom of the polymer chains. This increased chain rigidity leads to polymers with higher thermal stability and better mechanical strength compared to their linear aliphatic counterparts. researchgate.net

The use of cycloaliphatic diols like 1,3-cyclohexanedimethanol (B1605047) in combination with cycloaliphatic diacids results in polyesters with a good balance of properties. paint.orgresearchgate.net These polyesters can be formulated into high-solids coatings that exhibit superior durability and resistance to environmental factors. pcimag.com The structure of the diol plays a crucial role in determining the final properties of the polymer, with the cis isomer influencing the packing and conformation of the polymer chains. researchgate.net

Influence on Glass Transition Temperature (Tg), Melting Point (Tm), and Crystallinity of Polymers

The introduction of this compound into a polymer matrix has a profound effect on its thermal transitions. The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is significantly influenced by the rigidity of the polymer backbone. The incorporation of the cyclohexane ring restricts chain mobility, which generally leads to a higher Tg. rug.nl

The cis/trans isomerism of the cyclohexane ring also plays a critical role. For instance, in poly(ethylene terephthalate) (PET) analogs, increasing the content of trans-1,4-cyclohexanedimethanol (a related isomer) has been shown to linearly increase both the Tg and the melting point (Tm). nih.gov While specific data for the pure cis-1,3-isomer is less common, the general principle holds that the introduction of such cyclic structures disrupts chain packing and can affect crystallinity. nih.gov In some cases, the irregular structure resulting from the cis isomer can lead to amorphous polymers with no distinct melting point, which can be desirable for applications requiring optical clarity. mdpi.com

The effect of incorporating a cycloaliphatic diol on the thermal properties of a polyester is summarized in the table below.

| Property | Influence of Cycloaliphatic Diol Incorporation | Rationale |

| Glass Transition Temperature (Tg) | Generally Increases | The rigid cyclohexane ring restricts segmental motion of the polymer chains. rug.nl |

| Melting Point (Tm) | Can Increase or Decrease | The effect depends on the overall polymer structure and the cis/trans ratio of the diol, which influences the ability of the chains to pack into a crystalline lattice. nih.gov |

| Crystallinity | Often Decreased | The non-planar structure of the cis isomer can disrupt the regular packing of polymer chains, leading to more amorphous materials. nih.govmdpi.com |

Impact on Mechanical Properties (e.g., Tensile Strength, Modulus, Hardness) and Dimensional Stability of Polymer Networks

The inclusion of this compound in polyester networks leads to significant improvements in mechanical properties and dimensional stability. The rigidity of the cycloaliphatic ring contributes to a higher tensile strength and modulus, making the resulting materials stronger and stiffer. paint.orgresearchgate.net The hardness of coatings and molded articles is also enhanced due to the reduced flexibility of the polymer chains.

Furthermore, the bulky cyclohexane ring can improve the dimensional stability of the polymer by reducing shrinkage and creep over time. The restricted chain mobility and increased Tg contribute to a material that better retains its shape, especially at elevated temperatures. Studies on related cycloaliphatic diols have shown that they impart an excellent balance of hardness and flexibility to coatings. pcimag.com For example, polyesters based on cyclohexanedimethanol have been shown to produce polyurethanes with high tensile modulus and hardness. paint.orgresearchgate.net

As a Monomer for Polyurethane Production

In polyurethane chemistry, diols are a fundamental component, reacting with diisocyanates to form the characteristic urethane (B1682113) linkages. This compound, with its two primary hydroxyl groups, is an effective diol for this purpose.

Diol Component in Polyurethane Foams, Elastomers, and Coatings

This compound can be used as a diol or as part of a polyol blend in the production of a wide array of polyurethane products. ontosight.ai

Polyurethane Foams: In the formulation of polyurethane foams, this diol can be used as a chain extender or as part of a polyester polyol. Its structure can influence the cell structure and the mechanical properties of the foam, contributing to either rigid or flexible foam characteristics depending on the other components.

Polyurethane Elastomers: For polyurethane elastomers, the incorporation of the cycloaliphatic structure of this compound can enhance the hardness, tensile strength, and thermal stability of the material. researchgate.netscilit.com Aliphatic diisocyanates are often used in conjunction with such diols to produce light-stable elastomers suitable for outdoor applications. researchgate.net The resulting elastomers often exhibit an excellent combination of flexibility and toughness.

Polyurethane Coatings: When used in polyurethane coatings, this compound contributes to the development of hard, durable, and chemically resistant films. google.com Polyester polyols synthesized from this diol can be cross-linked with polyisocyanates to create high-performance coatings with excellent weatherability and hydrolytic stability. pcimag.com

The table below provides a summary of the impact of using this compound in various polyurethane applications.

| Polyurethane Application | Key Contribution of this compound | Resulting Property Enhancement |

| Foams | Acts as a chain extender or part of a polyester polyol. | Influences cell morphology and mechanical properties. ontosight.ai |

| Elastomers | Increases the hard segment content and rigidity. | Improved tensile strength, hardness, and thermal stability. researchgate.netscilit.com |

| Coatings | Forms the backbone of polyester polyols. | Enhanced hardness, chemical resistance, and durability. pcimag.comgoogle.com |

Contribution to Hard and Soft Segment Morphology in Segmented Polyurethanes

Segmented polyurethanes are block copolymers composed of alternating hard and soft segments, which tend to phase-separate into distinct domains, governing the material's properties. nih.govmdpi.com The hard segments, typically formed by the reaction of a diisocyanate and a short-chain diol (chain extender), provide mechanical strength and high-temperature performance, while the flexible polyol soft segments impart elasticity. nih.govresearchgate.net

The molecular structure of the chain extender is a critical factor in the development of the hard segment morphology. The use of symmetric, linear diols often promotes highly ordered, crystalline hard segment domains due to efficient hydrogen bonding and chain packing. sci-hub.sedtic.mil In contrast, the incorporation of this compound as a chain extender introduces a significant structural disruption. Its bent, non-planar cis configuration hinders the regular alignment of polymer chains and disrupts the formation of extensive hydrogen bonding networks that are essential for crystallization. nih.govsci-hub.semaastrichtuniversity.nl

This disruption leads to a higher degree of microphase mixing, where hard segments are more dispersed within the soft segment matrix. researchgate.netmdpi.com The consequence is a reduction in the crystallinity and melting temperature of the hard domains, which can result in polymers with increased transparency and potentially lower modulus compared to those made with more symmetrical diols. nih.gov While studies on polyurethane dispersions have utilized mixtures of 1,3- and 1,4-cyclohexanedimethanol (B133615) (CHDM) to create polymers with good hydrolytic and acid resistance, specific research detailing the morphology of polyurethanes derived exclusively from the cis-1,3-isomer is limited. google.com However, the fundamental principles of polymer physics strongly suggest that its asymmetric structure would be a key tool for precisely controlling the degree of phase separation and, consequently, the final mechanical and thermal properties of the polyurethane. researchgate.netnih.gov

Utilization in Polycarbonate Synthesis for Optical and Engineering Plastics

Polycarbonates are a class of high-performance thermoplastics known for their excellent impact strength, thermal stability, and optical clarity. specialchem.com While the majority of commercial polycarbonates are based on bisphenol A (BPA), the incorporation of other diols, particularly cycloaliphatic monomers, is a known strategy to modify properties. nih.govgoogle.com For instance, cycloaliphatic diols can be copolymerized to suppress the crystallization tendency of BPA-based polymers or to increase the glass transition temperature (Tg) and heat resistance. google.com

Patents describe the use of various aliphatic diols, including isomers of cyclohexanedimethanol, in the synthesis of polycarbonates to achieve specific performance characteristics. epo.org However, the literature predominantly focuses on the use of 1,4-cyclohexanedimethanol (CHDM) for these modifications. nih.gov Bio-based polycarbonates have been developed by copolymerizing isosorbide (B1672297) with 1,4-CHDM to improve processability while maintaining high Tg. nist.gov

There is currently a lack of specific research findings or patent literature detailing the synthesis of homopolycarbonates from this compound or its use as a comonomer in engineering plastics. Based on its structure, it could be inferred that its incorporation would lead to a fully amorphous polycarbonate with a potentially high glass transition temperature due to the rigidity of the cyclohexane ring. Its non-symmetric nature would effectively prevent crystallization, promoting optical clarity. Further research would be necessary to quantify the specific optical and mechanical properties of such polycarbonates to determine their viability for engineering applications.

Applications in Specialty Coatings, Adhesives, and Resins

The primary hydroxyl groups of this compound make it a reactive monomer for various condensation and addition polymerization reactions used in the coatings, adhesives, and resins industry.

UV-Curable Resins and Coatings for High-Performance Applications

UV-curable systems rely on the rapid, light-induced polymerization of monomers and oligomers, typically acrylates. The properties of the cured coating are directly related to the chemical structure of these building blocks. Novel liquid diacrylate monomers have been synthesized from a mixture of (cis,trans)-1,3/1,4-cyclohexanedimethanol for use in UV- and electron beam-cured applications. epo.org

A key finding is that diacrylates prepared from this mixed 1,3/1,4-CHDM diol are liquid at room temperature, which is a significant advantage over diacrylates made from pure 1,4-CHDM that are solid. epo.org This suggests the presence of the 1,3-isomer is crucial for depressing the melting point and viscosity, simplifying formulation and handling. Coatings formulated with these cycloaliphatic diacrylates demonstrate superior hardness, scratch resistance, and chemical resistance when compared to common aliphatic diacrylate monomers. epo.org The rigid cycloaliphatic core contributes to the enhanced hardness of the cured film.

Alkyd Resins and Epoxy Resin Hardeners